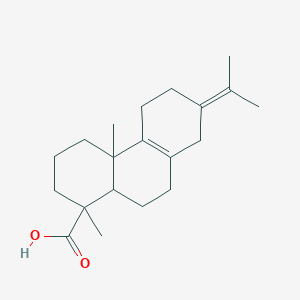
15-Hydroxy-7-oxodehydroabietic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate is a complex organic compound with the molecular formula C21H28O4 It is a derivative of abietic acid, which is a naturally occurring resin acid found in coniferous trees
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate typically involves the oxidation of abietic acid derivatives. One common method involves the use of benzoyl peroxide as an oxidizing agent to convert methyl 12-hydroxyabieta-8,11,13-trien-18-oate into the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized derivatives using agents like benzoyl peroxide.
Reduction: Potential reduction to less oxidized forms, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: Possible substitution reactions at the hydroxyl or ester groups, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Benzoyl peroxide is commonly used for oxidation reactions.
Solvents: Organic solvents such as dichloromethane or ethanol are often employed to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives of the original compound, such as methyl 11-hydroxy-12-methoxy-7-oxoabieta-8,11,13-trien-18-oate .
Scientific Research Applications
Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and keto groups play a crucial role in its reactivity and biological activity. It may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-oxoabieta-8,11,13-trien-18-oate: Another derivative of abietic acid with similar structural features.
12-Hydroxy-7-oxoabieta-8(14),9(11),12-trien-18-al: A related compound with a hydroxyl group at a different position.
Uniqueness
Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate is unique due to its specific hydroxyl and keto group positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,17,24H,6,9-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWVMAMFNRSDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol](/img/structure/B12293278.png)

![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12293300.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)

![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)



![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)
